![molecular formula C12H16FNO B2854400 4-[(3-Fluorophenyl)methyl]piperidin-4-ol CAS No. 871112-44-6](/img/structure/B2854400.png)
4-[(3-Fluorophenyl)methyl]piperidin-4-ol
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Overview
Description
“4-[(3-Fluorophenyl)methyl]piperidin-4-ol” is a chemical compound with the CAS Number: 871112-44-6 . It has a molecular weight of 209.26 . The IUPAC name for this compound is 4-(3-fluorobenzyl)-4-piperidinol . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H16FNO/c13-11-3-1-2-10(8-11)9-12(15)4-6-14-7-5-12/h1-3,8,14-15H,4-7,9H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 209.26 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
4-[(3-Fluorophenyl)methyl]piperidin-4-ol has a wide range of applications in scientific research. It is used in the study of the structure and function of proteins, as it can bind to certain amino acids and affect their activity. It is also used in the study of enzyme kinetics, as it can inhibit the activity of certain enzymes. Additionally, this compound is used in the study of cell signaling pathways, as it can affect the activity of certain signaling molecules.
Mechanism of Action
Target of Action
The primary target of 4-[(3-Fluorophenyl)methyl]piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
The compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .
Biochemical Pathways
The interaction of this compound with the CCR5 receptor affects the pathway of HIV-1 entry into cells . By blocking the CCR5 receptor, the compound prevents the entry of macrophagetropic (R5) HIV-1 strains into cells .
Result of Action
The result of the compound’s action is the prevention of HIV-1 infection. By blocking the CCR5 receptor, the compound prevents R5-tropic HIV-1 strains from entering cells . This makes it a potential treatment for HIV-1 .
Advantages and Limitations for Lab Experiments
The advantages of using 4-[(3-Fluorophenyl)methyl]piperidin-4-ol in lab experiments include its low cost, its wide range of applications, and its ability to bind to certain amino acids and affect their activity. The limitations of using this compound in lab experiments include its potential toxicity, its potential to interact with other compounds, and its potential to cause side effects.
Future Directions
There are a number of potential future directions for research on 4-[(3-Fluorophenyl)methyl]piperidin-4-ol. These include the development of more efficient synthesis methods, the development of more specific inhibitors of certain enzymes, the development of more specific binding agents for certain proteins, and the development of more specific signaling molecules. Additionally, further research could be done on the biochemical and physiological effects of this compound, as well as its potential toxicity and side effects. Finally, further research could be done on the potential applications of this compound in the fields of medicine, chemistry, and biochemistry.
Synthesis Methods
The most common method of synthesizing 4-[(3-Fluorophenyl)methyl]piperidin-4-ol is the reaction of 3-fluorobenzaldehyde and 4-methylpiperidine, which occurs in the presence of an acid catalyst. The reaction is carried out in an aqueous solution, and the resulting product is this compound. This method is simple, efficient, and can be used for large-scale production of this compound.
Another method of synthesizing this compound is the reaction of 3-fluorobenzyl bromide and 4-methylpiperidine. This reaction is carried out in the presence of an acid catalyst and an aqueous solvent. The resulting product is this compound. This method is more expensive than the first, but it is more efficient and can be used for large-scale production of this compound.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) .
properties
IUPAC Name |
4-[(3-fluorophenyl)methyl]piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-11-3-1-2-10(8-11)9-12(15)4-6-14-7-5-12/h1-3,8,14-15H,4-7,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFYSZBQCIKDKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CC2=CC(=CC=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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